- Old Concepts, New Application - Additive-Free Hydrogenation of Nitriles Catalyzed by an Air Stable Alkyl Mn(I) Complex, Advanced Synthesis & Catalysis, 2019, 361(23), 5412-5420

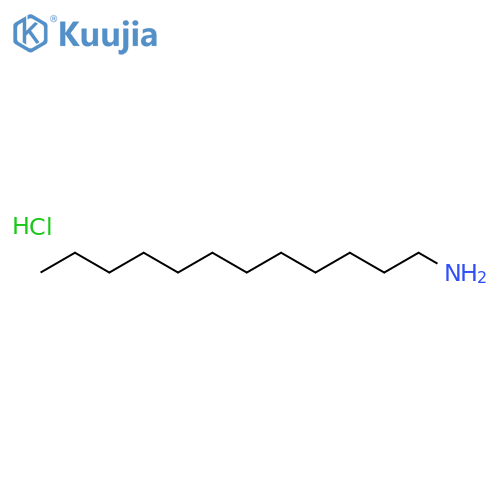

Cas no 929-73-7 (Dodecylamine Hydrochloride)

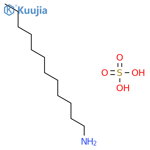

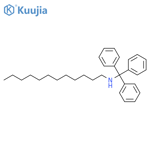

Dodecylamine Hydrochloride structure

Nombre del producto:Dodecylamine Hydrochloride

Número CAS:929-73-7

MF:C12H28ClN

Megavatios:221.810422897339

MDL:MFCD00042017

CID:83215

PubChem ID:458426

Dodecylamine Hydrochloride Propiedades químicas y físicas

Nombre e identificación

-

- dodecylammonium chloride

- Dodecylamine Hydrochloride

- dodecan-1-amine,hydrochloride

- Laurylamine Hydrochloride

- dodecanamine hydrochloride

- Dodecan-1-amine Hydrochloride

- n-Dodecylamine hydrochloride

- Dodecylamine, hydrochloride

- 1-Dodecanamine, hydrochloride (1:1)

- 1V1470J2MF

- Armeen 12d hydrochloride

- Dodecylamine HCl

- Dodecyl-Ammonium Chloride

- 1-dodecanamine hydrochloride

- DSSTox_CID_24322

- DSSTox_RID_80153

- DSSTox_GSID_44322

- 1-Aminododecane hydrochloride

- Dodecylamine hydrochloride, 99%

- TWFQJFPTTMIETC-

- 1-Dodecanamine, hydrochloride (9CI)

- Dodecylamine, hydrochloride (8CI)

- Laurylammonium chloride

- n-Dodecylammonium chloride

- A805210

- Tox21_301702

- dodecan-1-amine;hydrochloride

- AS-58765

- D1452

- Z104474358

- 1-DODECANAMINE, HYDROCHLORIDE

- MFCD00042017

- CAS-929-73-7

- LAURAMINE HYDROCHLORIDE

- CHEMBL113050

- AKOS009031395

- NCGC00257552-01

- Q27252928

- DTXCID7024322

- EN300-19586

- DTXSID9044322

- 1-Dodecylamine hydrochloride

- 929-73-7

-

- MDL: MFCD00042017

- Renchi: 1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H

- Clave inchi: TWFQJFPTTMIETC-UHFFFAOYSA-N

- Sonrisas: Cl.NCCCCCCCCCCCC

- Brn: 3553943

Atributos calculados

- Calidad precisa: 221.19100

- Masa isotópica única: 221.191

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 10

- Complejidad: 81.2

- Recuento de unidades de unión covalente: 2

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Superficie del Polo topológico: 26

- Xlogp3: nothing

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Not determined

- Punto de fusión: 186-188°C

- Punto de ebullición: 258.6°Cat760mmHg

- Punto de inflamación: 100.4°C

- PSA: 26.02000

- Logp: 5.36830

- Disolución: Not determined

Dodecylamine Hydrochloride Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319

- Declaración de advertencia: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- Código de categoría de peligro: 36/37/38-22

- Instrucciones de Seguridad: S24/25

- Rtecs:JR6750000

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38; R22

- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃

- TSCA:Yes

Dodecylamine Hydrochloride PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM344082-25g |

Dodecylamine HCl |

929-73-7 | 95%+ | 25g |

$57 | 2023-02-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68055-5g |

Dodecan-1-amine hydrochloride |

929-73-7 | ≥98% | 5g |

¥78.0 | 2023-09-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CD802-25g |

Dodecylamine Hydrochloride |

929-73-7 | 98.0%(T) | 25g |

¥460.0 | 2022-05-30 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1452-25G |

Dodecylamine Hydrochloride |

929-73-7 | >98.0%(T) | 25g |

¥210.00 | 2024-04-15 | |

| Enamine | EN300-19586-0.25g |

dodecan-1-amine hydrochloride |

929-73-7 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CD802-5g |

Dodecylamine Hydrochloride |

929-73-7 | 98.0%(T) | 5g |

¥150.0 | 2022-05-30 | |

| eNovation Chemicals LLC | D757693-500g |

DODECYLAMINE HYDROCHLORIDE |

929-73-7 | 98.0% | 500g |

$475 | 2024-06-07 | |

| BAI LING WEI Technology Co., Ltd. | R67714302-10mg-10mg |

Dodecylamine Hydrochloride |

929-73-7 | 10mg |

¥225 | 2023-11-24 | ||

| 1PlusChem | 1P003QCG-25g |

Dodecylamine hydrochloride |

929-73-7 | 98% | 25g |

$21.00 | 2025-02-20 | |

| Enamine | EN300-19586-25g |

dodecan-1-amine hydrochloride |

929-73-7 | 95% | 25g |

$113.0 | 2023-09-17 |

Dodecylamine Hydrochloride Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: (OC-6-22)-Tricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]methylm… Solvents: Toluene ; 18 h, 50 bar, 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Silver , Titania Solvents: 1,4-Dioxane ; 24 h, 40 bar, 150 °C; 150 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt

Referencia

- Recyclable Silver-Catalyzed Selective Hydrogenation of Imides to Primary Amines via Dual C-N Bond Cleavage, Organic Letters, 2023, 25(17), 3066-3071

Métodos de producción 3

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Stereoisomer of [2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… Solvents: Isopropanol ; 3 h, 30 bar, 70 °C; 70 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; acidified, rt

Referencia

- Mild and selective hydrogenation of aromatic and aliphatic (di)nitriles with a well-defined iron pincer complex, Nature Communications, 2014, 5,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Phenylsilane Catalysts: Zinc triflate , (TB-5-12)-Tetracarbonyl[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2… Solvents: Cyclohexane ; 20 h, 110 °C; 110 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt

Referencia

- Tandem Fe/Zn or Fe/In Catalysis for the Selective Synthesis of Primary and Secondary Amines via Selective Reduction of Primary Amides, ChemCatChem, 2022, 14(9),

Métodos de producción 6

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Titanium isopropoxide Solvents: Toluene ; 24 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- Straightforward access to cyclic amines by dinitriles reduction, Tetrahedron, 2014, 70(4), 975-983

Métodos de producción 8

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Titanium isopropoxide , 1,1,3,3-Tetramethyldisiloxane Solvents: Toluene ; 24 h, 60 °C

1.2 Reagents: Hydrochloric acid ; acidified

1.2 Reagents: Hydrochloric acid ; acidified

Referencia

- A mild and efficient method for the reduction of nitriles, Tetrahedron Letters, 2009, 50(50), 7005-7007

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium triethylborohydride Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Hydrogen ; 12 h, 20 bar, 110 °C

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

1.2 Reagents: Hydrogen ; 12 h, 20 bar, 110 °C

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

Referencia

- Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles, ACS Catalysis, 2018, 8(10), 9125-9130

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 10 min, rt

1.2 Solvents: Methanol ; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Methanol

1.2 Solvents: Methanol ; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Methanol

Referencia

- A convenient method for the preparation of primary amines using tritylamine, Tetrahedron Letters, 2005, 46(8), 1357-1360

Métodos de producción 12

Condiciones de reacción

Referencia

- Synthesis and bactericidal activity of salts of higher aliphatic amines, Khimiko-Farmatsevticheskii Zhurnal, 1983, 17(6), 675-9

Métodos de producción 13

Métodos de producción 14

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , (OC-6-33)-Bromotricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]ma… Solvents: Toluene ; 18 h, 50 bar, 100 °C

Referencia

- Hydrogenation of Nitriles and Ketones Catalyzed by an Air-Stable Bisphosphine Mn(I) Complex, Organic Letters, 2018, 20(22), 7212-7215

Métodos de producción 16

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Hydrogen , Ammonia Catalysts: 2365462-76-4 (γ-Al2O3 supported) Solvents: Water ; 20 h, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

Referencia

- General synthesis of primary amines via reductive amination employing a reusable nickel catalyst, Nature Catalysis, 2019, 2(1), 71-77

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Pinacolborane Catalysts: Cobalt(1+), [2,6-bis[[bis(1-methylethyl)phosphino-κP]methylamino]phenyl-κC]nitro… Solvents: Benzene ; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

Referencia

- Synthesis, Characterization, and Catalytic Reactivity of {CoNO}8 PCP Pincer Complexes, Organometallics, 2020, 39(14), 2594-2601

Métodos de producción 19

Condiciones de reacción

Referencia

- A headgroup linker perturbs pKa via acyl chain migration: designing base-labile supramolecular assemblies, Chemical Communications (Cambridge, 2018, 54(34), 4282-4285

Métodos de producción 20

Condiciones de reacción

Referencia

- Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocycles, Chemical Communications (Cambridge, 2005, (46), 5751-5753

Dodecylamine Hydrochloride Raw materials

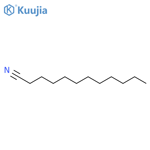

- Undecyl cyanide

- Dodecanamide

- Dodecanal

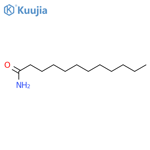

- Dodecylamine

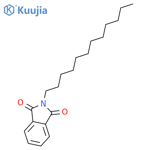

- 1H-Isoindole-1,3(2H)-dione, 2-dodecyl-

- Benzenemethanamine, N-dodecyl-α,α-diphenyl-

Dodecylamine Hydrochloride Preparation Products

Dodecylamine Hydrochloride Literatura relevante

-

D. Jura?in,M. Vincekovi?,A. Pustak,I. ?mit,M. Bujan,N. Filipovi?-Vincekovi? Soft Matter 2013 9 3349

-

Andrew Dolan,Rob Atkin,Gregory G. Warr Chem. Sci. 2015 6 6189

-

Adel A. Ismail,Detlef W. Bahnemann J. Mater. Chem. 2011 21 11686

-

Yuhang Cui,Li Yang,Xuejiao Wu,Jidong Deng,Xiaoli Zhang,Jinbao Zhang J. Mater. Chem. C 2022 10 16629

-

Xiao Liu,Xiaobo Li,Zaihong Guan,Jian Liu,Jiao Zhao,Yan Yang,Qihua Yang Chem. Commun. 2011 47 8073

Clasificación relacionada

- Aparte, solo mostrar el texto traducido. Aditivos químicos, solo mostrar el texto traducido. Aditivos funcionales

- Aparte, solo mostrar el texto traducido. Aditivos químicos, solo mostrar el texto traducido.

- Disolventes y Químicos Orgánicos Compuestos Orgánicos Compuestos orgánicos de nitrógeno compuestos organonitrógenos aminas Aminas primarias

929-73-7 (Dodecylamine Hydrochloride) Productos relacionados

- 2783-17-7(1,12-Diaminododecane)

- 124-30-1(Octadecan-1-amine)

- 646-19-5(Heptane-1,7-diamine)

- 646-24-2(1,9-Diaminononane)

- 646-25-3(1,10-Diaminodecane)

- 373-44-4(1,8-Diaminooctane)

- 14130-06-4(1-Docosanamine)

- 14130-05-3(1-Aminononadecane)

- 2016-42-4(Tetradecanamine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:929-73-7)Dodecylamine Hydrochloride

Pureza:99%

Cantidad:500g

Precio ($):293.0